

Physical and chemical properties of methylcarbamic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylcarbamic acid*

Cat. No.: *B1215457*

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of **Methylcarbamic Acid**

Introduction

Methylcarbamic acid (N-methylcarbamic acid) is an organic compound with the chemical formula CH_3NHCOOH . As the N-methyl derivative of carbamic acid, it belongs to the class of carbamic acids and serves as a crucial structural motif in various biologically active compounds, particularly in the realm of pharmaceuticals and agrochemicals. Unlike its more stable ester derivatives (carbamates), **methylcarbamic acid** is notably unstable, which presents unique challenges and considerations in its handling and application. This technical guide provides a comprehensive overview of the core physical and chemical properties of **methylcarbamic acid**, detailed experimental protocols, and visualizations of its fundamental chemical pathways, tailored for researchers, scientists, and drug development professionals.

Physical Properties

The inherent instability of **methylcarbamic acid** makes the experimental determination of its physical properties challenging. Much of the available data is derived from computational predictions or pertains to its more stable salt or ester forms. The following table summarizes the known and predicted physical properties.

Property	Value	Source(s)
Molecular Formula	$\text{C}_2\text{H}_5\text{NO}_2$	[1]
Molecular Weight	75.07 g/mol	[1]
Appearance	Not well-documented due to instability	N/A
Melting Point	151 °C	[1]
Boiling Point	100 °C at 11 Torr	[1]
pKa (Strongest Acidic)	~4.19 (Predicted)	[2]
logP	-0.67 (Predicted)	[2]
Polar Surface Area	49.33 Å ² (Predicted)	[2]
Hydrogen Bond Donors	2 (Predicted)	[2]
Hydrogen Bond Acceptors	2 (Predicted)	[2]
Rotatable Bond Count	0 (Predicted)	[2]

Chemical Properties and Reactivity

The chemical behavior of **methylcarbamic acid** is dominated by its instability and the reactivity of its carboxyl and amino functional groups.

Stability and Decomposition

Methylcarbamic acid is generally unstable at room temperature. It exists in equilibrium with its constituent reactants, methylamine and carbon dioxide. At elevated temperatures, it readily decomposes back to these starting materials.[\[3\]](#) This reversible reaction is a defining characteristic of many carbamic acids.

[Click to download full resolution via product page](#)

Figure 1: Equilibrium between **Methylcarbamic Acid** and its decomposition products.

Acidity and Basicity

As an amino acid derivative, **methylcarbamic acid** is amphoteric, though its acidic character is more pronounced. The carboxylic acid group can deprotonate to form the methylcarbamate anion ($\text{CH}_3\text{NHCOO}^-$). The nitrogen atom's lone pair is significantly delocalized through resonance with the carbonyl group, which reduces its basicity compared to simple amines. Consequently, the H_2N^- group is not readily protonated.^[3]

Esterification and Carbamate Formation

Methylcarbamic acid is the parent acid of N-methylcarbamate esters, a class of compounds with widespread use, notably as acetylcholinesterase inhibitors in insecticides like Carbaryl.^[4] These esters are significantly more stable than the parent acid and are typically synthesized via alternative routes, such as the reaction of methyl isocyanate with alcohols, rather than by direct esterification of the unstable **methylcarbamic acid**.^[4]

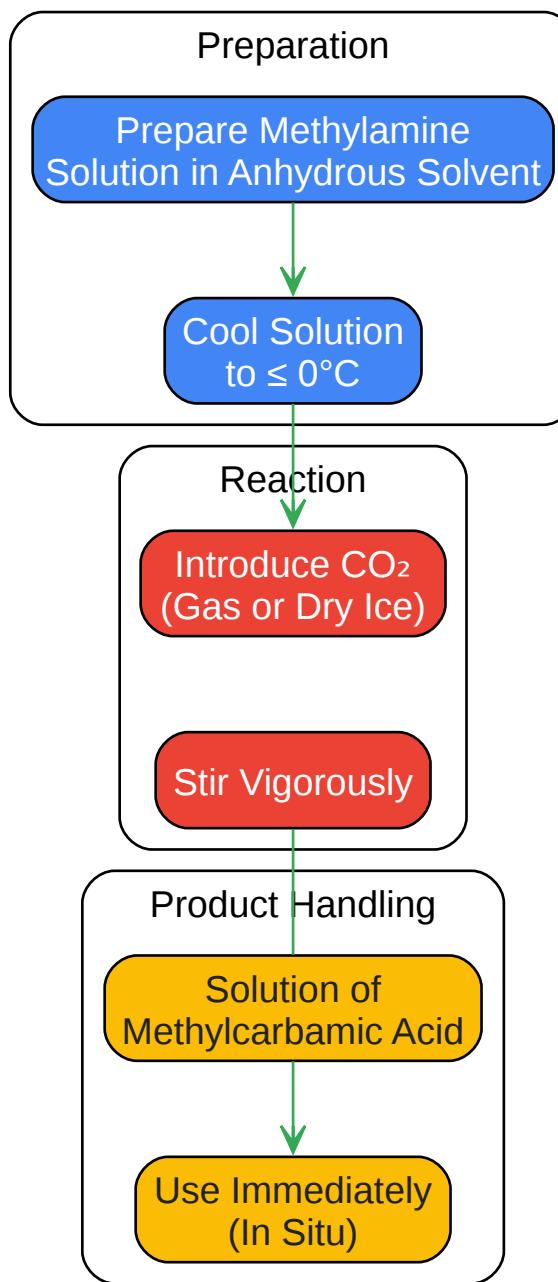
Experimental Protocols

Synthesis of Methylcarbamic Acid

The synthesis of **methylcarbamic acid** is typically performed *in situ* due to its instability.

Objective: To generate **methylcarbamic acid** in a suitable solvent for subsequent reaction or analysis.

Principle: This protocol is based on the direct reaction of methylamine with carbon dioxide.^[3]


Materials:

- Methylamine solution (e.g., 40% in water or in an organic solvent like DMSO)
- Carbon dioxide (gas cylinder or dry ice)
- Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

- Reaction vessel equipped with a gas inlet and magnetic stirrer
- Cooling bath (ice-water or dry ice/acetone)

Procedure:

- Prepare a solution of methylamine in the chosen anhydrous solvent within the reaction vessel.
- Cool the solution to 0 °C or lower using the cooling bath to minimize decomposition of the product.
- Slowly bubble gaseous carbon dioxide through the stirred solution. Alternatively, add small pieces of dry ice to the vessel.
- Continue the addition of CO₂ until the reaction is complete, which can be monitored by techniques such as NMR if a deuterated solvent is used, or by observing the cessation of CO₂ uptake.
- The resulting solution contains **methylcarbamic acid**, which should be used immediately for the intended application.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the in situ synthesis of **Methylcarbamic Acid**.

Hydrolysis of Methyl Carbamate (Illustrative)

While not a protocol for **methylcarbamic acid** itself, the hydrolysis of its ester, methyl carbamate, illustrates a key chemical reaction.

Objective: To hydrolyze methyl carbamate to its constituent alcohol and carbamic acid (which subsequently decomposes).

Principle: Ester hydrolysis is typically catalyzed by acid or base. Strong alkaline conditions are effective for carbamate esters.[\[5\]](#)

Materials:

- Methyl carbamate ($\text{H}_2\text{NCOOCH}_3$)
- 5 M Sodium hydroxide (NaOH) solution
- Round-bottom flask with reflux condenser
- Heating mantle
- Analytical equipment for product verification (e.g., GC-MS for methanol, test for ammonia)

Procedure:

- Dissolve a known quantity of methyl carbamate in the 5 M NaOH solution in the round-bottom flask.
- Fit the reflux condenser and heat the mixture to reflux. The reaction time may vary.[\[5\]](#)
- During the reaction, the methyl carbamate is hydrolyzed to methanol and carbamic acid.[\[5\]](#)
- The carbamic acid formed is unstable in the aqueous solution and decomposes into carbon dioxide and ammonia.[\[5\]](#)
- After cooling, the reaction mixture can be analyzed to confirm the presence of methanol and the absence of the starting material, indicating greater than 99% destruction.[\[5\]](#)

Relevance in Drug Development and Research

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable and effective peptide bond isostere.[\[6\]](#) While **methylcarbamic acid** itself is too unstable for direct use as a therapeutic agent, its structure is integral to many N-methylcarbamate drugs

and insecticides.^[7] Understanding the properties of the parent acid provides crucial insight into the potential metabolic pathways of these compounds, as enzymatic hydrolysis can lead to the transient formation of **methylcarbamic acid** *in vivo*. Its subsequent decomposition to methylamine and CO₂ is a critical step in the clearance and detoxification of such xenobiotics. Therefore, knowledge of its stability and reactivity is essential for toxicology studies and the design of safer, more effective carbamate-based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Human Metabolome Database: Showing metabocard for Methylcarbamic acid (HMDB0254626) [hmdb.ca]
- 3. Carbamic acid - Wikipedia [en.wikipedia.org]
- 4. Carbaryl - Wikipedia [en.wikipedia.org]
- 5. Methyl Carbamate | C₂H₅NO₂ | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl carbamate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of methylcarbamic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215457#physical-and-chemical-properties-of-methylcarbamic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com